molecular formula C20H22Cl2N4O3S B11029091 N-(2,3-dichlorophenyl)-2-{2-[(3-methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide

N-(2,3-dichlorophenyl)-2-{2-[(3-methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide

Cat. No.: B11029091
M. Wt: 469.4 g/mol
InChI Key: OGBNPEBYGFFSAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dichlorophenyl)-2-{2-[(3-methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a sulfanyl group, and a hexahydropyrido[2,3-d]pyrimidinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2-{2-[(3-methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Common reagents used in the synthesis include dichlorobenzene, methylbutyl sulfide, and pyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2-{2-[(3-methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenyl derivatives.

Scientific Research Applications

N-(2,3-dichlorophenyl)-2-{2-[(3-methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-{2-[(3-methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,3-dichlorophenyl)-2-{2-[(3-methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C20H22Cl2N4O3S

Molecular Weight

469.4 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2-[2-(3-methylbutylsulfanyl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl]acetamide

InChI

InChI=1S/C20H22Cl2N4O3S/c1-10(2)6-7-30-20-25-17-12(19(29)26-20)8-11(18(28)24-17)9-15(27)23-14-5-3-4-13(21)16(14)22/h3-5,10-11H,6-9H2,1-2H3,(H,23,27)(H2,24,25,26,28,29)

InChI Key

OGBNPEBYGFFSAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCSC1=NC2=C(CC(C(=O)N2)CC(=O)NC3=C(C(=CC=C3)Cl)Cl)C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.